molecular formula C10H19NO4S B576943 L-10-Camphorsulfonic acid ammonium salt CAS No. 13867-85-1

L-10-Camphorsulfonic acid ammonium salt

Cat. No.: B576943
CAS No.: 13867-85-1
M. Wt: 249.325
InChI Key: JTMZBRWRXFAITF-YZUKSGEXSA-N
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Description

L-10-Camphorsulfonic acid ammonium salt is an organosulfur compound derived from camphor. It is a colorless solid at room temperature and is soluble in water and various organic solvents. This compound is known for its strong acidic properties and is widely used in organic synthesis and as a resolving agent for chiral amines and other cations .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-10-Camphorsulfonic acid ammonium salt can be synthesized through the sulfonation of camphor using sulfuric acid and acetic anhydride. The reaction involves the following steps :

  • Dissolve camphor in acetic anhydride.
  • Add sulfuric acid dropwise while maintaining the reaction temperature at 44-45°C for 48 hours.
  • Cool the reaction mixture to 6-7°C to induce crystallization.
  • Filter and wash the crystals with a small amount of acetic acid.
  • Dry the product to obtain this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

L-10-Camphorsulfonic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, reduced sulfur compounds, and substituted camphor derivatives .

Mechanism of Action

The mechanism of action of L-10-Camphorsulfonic acid ammonium salt involves its strong acidic properties, which allow it to act as a proton donor in various chemical reactions. The compound can undergo a retro-semipinacol rearrangement, deprotonation next to the tertiary carbocation to form an alkene, sulfonation of the alkene intermediate, and finally, semipinacol rearrangement to re-establish the ketone function .

Comparison with Similar Compounds

Properties

IUPAC Name

azane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMZBRWRXFAITF-YZUKSGEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)O)C.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14888-09-6
Record name Ammonium camphorsulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14888-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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